
CBiPES
Vue d'ensemble
Description
CBiPES is a compound used in scientific research, known for its role as a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2 . This compound has shown potential antipsychotic effects in animal models and is primarily used to study the role of mGluR 2 receptors in schizophrenia and related disorders .
Méthodes De Préparation
The synthesis of CBiPES involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger batch production.
Analyse Des Réactions Chimiques
CBiPES undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Neuropsychiatric Disorders
CBiPES has shown promise in addressing neuropsychiatric conditions through its modulation of mGluR2 receptors. Research indicates that it may possess antipsychotic effects, making it a candidate for treating schizophrenia. In animal models, this compound significantly reduced psychosis-like behaviors induced by NMDA receptor antagonists, demonstrating its potential as an antipsychotic agent .
Case Study: Schizophrenia Model
- Objective: Assess the antipsychotic potential of this compound.
- Method: Administration of this compound alongside NMDA antagonists in rodent models.
- Results: Significant reduction in hyperlocomotion and psychotic symptoms compared to controls .
Parkinson's Disease
In Parkinson's disease models, this compound has been evaluated for its ability to alleviate dyskinesia and enhance the efficacy of L-DOPA treatment. One study reported that this compound reduced global dyskinesia by 60% when administered with L-DOPA, highlighting its therapeutic potential in managing motor fluctuations associated with Parkinson's disease .
Case Study: MPTP-Lesioned Marmosets
- Objective: Investigate the effects of this compound on L-DOPA-induced dyskinesia.
- Method: Marmosets with induced Parkinson's symptoms received L-DOPA with varying doses of this compound.
- Results: this compound significantly decreased both global dyskinesia and psychosis-like behaviors, suggesting its utility as an adjunct therapy .
Pain Management
Research has also explored the role of mGluR2 modulators like this compound in pain management. Studies indicate that positive allosteric modulation can provide analgesic effects in preclinical models of acute and chronic pain .
Case Study: Analgesic Effects
- Objective: Evaluate the analgesic properties of this compound.
- Method: Administered to animal models experiencing induced pain.
- Results: Notable reduction in pain responses was observed, suggesting potential applications in pain management therapies .
Table 1: Summary of this compound Applications
Application Area | Model Used | Key Findings |
---|---|---|
Neuropsychiatric Disorders | Rodent Models | Reduced psychosis-like behavior |
Parkinson's Disease | Marmoset Models | Decreased dyskinesia by 60% with L-DOPA combination |
Pain Management | Various Animal Models | Significant analgesic effects observed |
Mécanisme D'action
CBiPES exerts its effects by acting as a positive allosteric modulator for the mGluR 2 receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand. The molecular targets and pathways involved include the modulation of glutamate signaling, which plays a crucial role in various neurological processes .
Comparaison Avec Des Composés Similaires
CBiPES is unique in its selective modulation of the mGluR 2 receptor. Similar compounds include other positive allosteric modulators of mGluR 2, such as LY487379 and BINA. These compounds also target the mGluR 2 receptor but may differ in their potency, selectivity, and pharmacokinetic properties .
Activité Biologique
CBiPES (Chemical name: C21H19N3O2S) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor group II subtype, specifically mGluR2. This compound has garnered attention for its potential therapeutic applications, particularly in the context of psychiatric disorders such as schizophrenia. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
This compound enhances the activity of mGluR2 receptors, which are G protein-coupled receptors involved in modulating neurotransmitter release and synaptic plasticity. By acting as a PAM, this compound increases the efficacy of endogenous glutamate at mGluR2 receptors, leading to various downstream effects that can influence neuronal excitability and neurotransmission.
1. In Vivo Studies
Research indicates that this compound significantly modulates head twitch responses induced by the 5-HT2A receptor agonist DOI (3 mg/kg). In experiments involving wild-type (WT) and mGluR3 receptor knockout (KO) mice, administration of this compound prior to DOI reduced the number of head twitches in a dose-dependent manner. For instance, at a dose of 30 mg/kg, this compound decreased the average number of head twitches from approximately 10 to about 4 .
Table 1: Effects of this compound on DOI-Induced Head Twitches
Treatment | Dose (mg/kg) | Average Head Twitches |
---|---|---|
DOI | 3 | 10 |
DOI + this compound | 3 + 30 | 4 |
2. Electrophysiological Studies
This compound has been shown to potentiate responses at mGluR2 receptors in various brain regions. In studies assessing synaptic activity, this compound enhanced glutamate-mediated responses without requiring exogenous agonist application. This suggests that this compound can facilitate synaptic transmission under physiological conditions .
3. Histamine Release Inhibition
In addition to its effects on glutamate signaling, this compound has been demonstrated to inhibit ketamine-induced histamine release in the medial prefrontal cortex (mPFC). This finding highlights its potential role in modulating neurotransmitter systems beyond glutamate, suggesting a broader therapeutic profile .
Case Studies
Case Study 1: Antipsychotic Potential
In animal models of schizophrenia, this compound has shown promise due to its ability to enhance mGluR2 receptor function. This modulation may counteract hyperdopaminergic states associated with psychosis, providing a novel mechanism for antipsychotic treatment .
Case Study 2: Neuroprotective Effects
Research has indicated that PAMs like this compound may offer neuroprotective benefits by regulating excitatory neurotransmission and reducing excitotoxicity. This property could be particularly beneficial in neurodegenerative conditions where glutamate dysregulation is prevalent .
Propriétés
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXILCBYGKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432071 | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-01-5, 856702-40-4 | |
Record name | Cbipes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBIPES | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.